

# Physical and chemical properties of 2,5-Dimethylbenzylamine

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## Compound of Interest

Compound Name: 2,5-Dimethylbenzylamine

Cat. No.: B130764

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An In-depth Technical Guide to **2,5-Dimethylbenzylamine**: Properties, Synthesis, and Applications

## Introduction

**2,5-Dimethylbenzylamine** is an organic chemical compound belonging to the class of substituted benzylamines. Its structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an aminomethyl group. This primary amine is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and as a ligand in coordination chemistry. The presence of the nucleophilic amine group and the substituted aromatic ring dictates its chemical reactivity and utility. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, key reactions, and applications for researchers and professionals in drug development.

## Physical and Chemical Properties

**2,5-Dimethylbenzylamine** is a liquid at room temperature. Its properties are summarized below.

### Table 1: Physical Properties of 2,5-Dimethylbenzylamine

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[1][2][3]
Molecular Weight	135.21 g/mol	[1][4][5]
Appearance	Clear, colorless liquid	[6]
Boiling Point	514.49 K (241.34 °C) (Joback Calculated)	[5]
Refractive Index	1.5350 to 1.5380 (at 20°C, 589 nm)	[6]
LogP (Octanol/Water)	1.762 (Crippen Calculated)	[5]
Water Solubility	log <sub>10</sub> WS = -2.74 (mol/L) (Crippen Calculated)	[5]

**Table 2: Spectroscopic and Computational Data for 2,5-Dimethylbenzylamine**

Data Type	Details	Source
IUPAC Name	(2,5-dimethylphenyl)methanamine	[1]
CAS Registry Number	93-48-1	[2][3][4]
InChI Key	LUJNPFWZXIGIPS-UHFFFAOYSA-N	[2][3][4]
IR Spectrum	Conforms to structure	[1][2][6]
Kovats Retention Index	1200 (Standard non-polar)	[1][5]
Predicted CCS ([M+H] <sup>+</sup> )	127.5 Å <sup>2</sup>	[4][7]
Predicted CCS ([M+Na] <sup>+</sup> )	136.1 Å <sup>2</sup>	[4][7]

## Chemical Reactivity and Behavior

The chemical behavior of **2,5-Dimethylbenzylamine** is primarily governed by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it both basic and nucleophilic.<sup>[4]</sup> Unlike anilines, the methylene spacer between the benzene ring and the amino group prevents the delocalization of the nitrogen's lone pair into the aromatic system, making benzylamines stronger bases.<sup>[4]</sup>

Key aspects of its reactivity include:

- **Basicity:** It readily reacts with acids to form ammonium salts.
- **Nucleophilicity:** The amine group can attack electrophilic centers. This is fundamental to its role in various synthetic transformations.
- **Condensation Reactions:** It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases).<sup>[4]</sup> This reaction involves a nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule.<sup>[4]</sup>
- **Alkylation and Acylation:** The nitrogen can be alkylated or acylated to form secondary, tertiary amines, or amides, respectively.

## Synthesis of 2,5-Dimethylbenzylamine

Several synthetic routes are available for the preparation of **2,5-Dimethylbenzylamine**. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

### Experimental Protocol 1: Reductive Amination of 2,5-Dimethylbenzaldehyde

This is a common method for synthesizing primary amines.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylbenzaldehyde in a suitable solvent such as methanol.
- **Amine Source:** Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

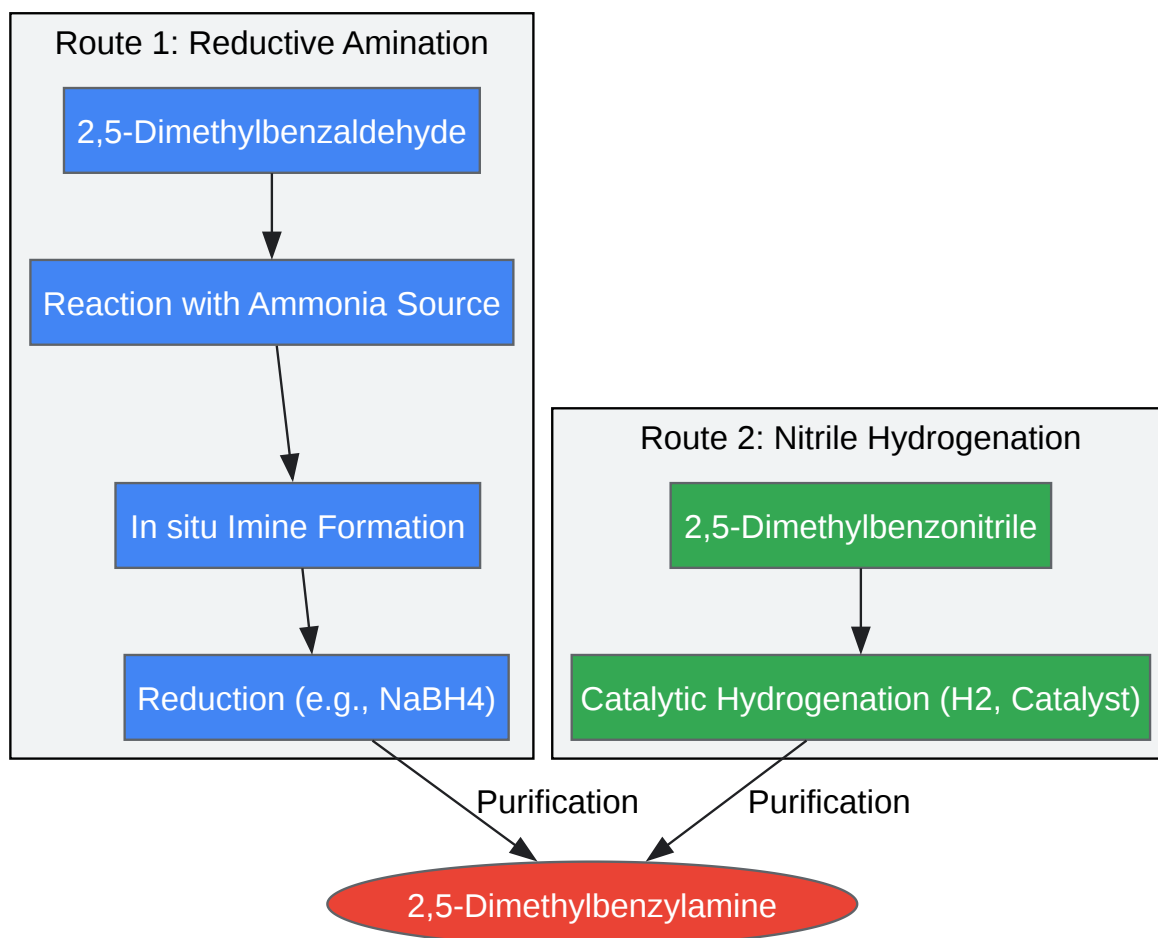
- Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ), portion-wise. The reducing agent reduces the imine intermediate formed in situ.
- Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

## Experimental Protocol 2: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile

This method provides a high-yield route to the desired amine.<sup>[4]</sup>

- Reaction Setup: Place 2,5-dimethylbenzonitrile, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon) in a high-pressure autoclave.
- Hydrogenation: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
- Reaction Conditions: Heat the mixture to the target temperature and stir until hydrogen uptake ceases.
- Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
- Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the product, **2,5-Dimethylbenzylamine**.

## Synthesis Workflow for 2,5-Dimethylbenzylamine



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*Synthesis pathways for 2,5-Dimethylbenzylamine.*

## Key Chemical Reactions

The nucleophilic nature of the amine group is central to its utility in synthesis. A prime example is the formation of Schiff bases.

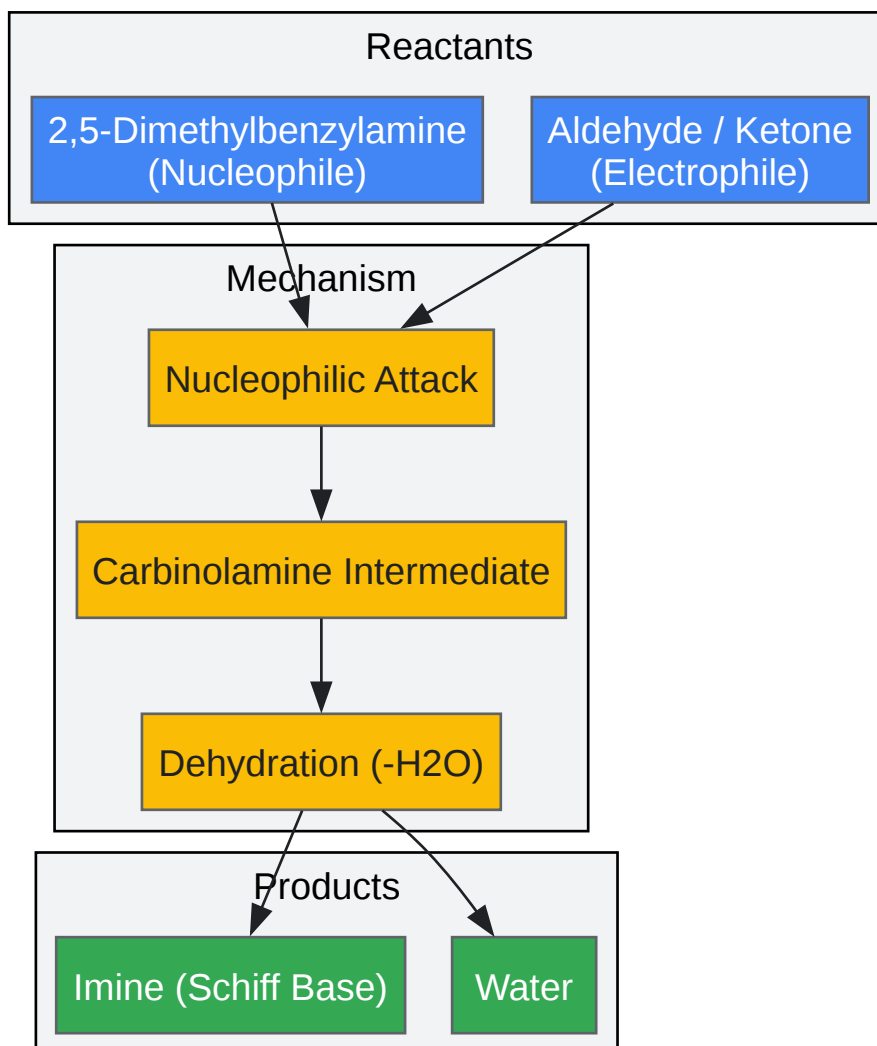
## Experimental Protocol 3: Imine Formation (Schiff Base)

- **Reactant Mixing:** Dissolve equimolar amounts of **2,5-Dimethylbenzylamine** and an appropriate aldehyde or ketone (e.g., benzaldehyde) in a solvent like ethanol or toluene in a

round-bottom flask.

- **Catalysis (Optional):** A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the dehydration step.
- **Water Removal:** Equip the flask with a Dean-Stark apparatus and a condenser to azeotropically remove the water formed during the reaction.
- **Reaction:** Heat the mixture to reflux until no more water is collected.
- **Isolation:** Cool the reaction mixture. The product may crystallize upon cooling or can be isolated by removing the solvent under reduced pressure. Recrystallization or chromatography can be used for further purification.

## Condensation Reaction Pathway (Imine Formation)



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*Mechanism of Schiff base formation.*

## Applications in Research and Drug Development

Benzylamine derivatives are important structural motifs in many biologically active molecules.

[4]

- **Pharmaceutical Intermediates:** **2,5-Dimethylbenzylamine** serves as a building block for more complex molecules. The benzylamine scaffold is a core component in various medicinal compounds.[4] While direct applications of this specific isomer are less

documented than its N,N-dimethylated counterpart, it is a valuable precursor for creating libraries of compounds for drug screening.

- **Ligand Synthesis:** The amine group can coordinate with metal centers, making it useful for synthesizing ligands for coordination chemistry and catalysis.[\[4\]](#)
- **Precursor for Bioactive Compounds:** Related N,N-dimethylbenzylamine structures are known precursors in the synthesis of antihistamines and agents targeting the central nervous system.[\[4\]](#)[\[8\]](#) This highlights the potential of the substituted benzylamine framework in medicinal chemistry.

## Safety and Handling

**2,5-Dimethylbenzylamine** is considered a hazardous chemical and must be handled with appropriate safety precautions.

- **GHS Classification:** It is classified as causing skin irritation (H315) and serious eye irritation (H319).[\[1\]](#) Some safety data sheets classify it more severely as causing severe skin burns and eye damage.[\[9\]](#)
- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[9\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.
- **First Aid:**
  - **Skin Contact:** Immediately flush skin with plenty of water. Remove contaminated clothing. [\[9\]](#)
  - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[9\]](#)
  - **Ingestion:** Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[\[9\]](#)



- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

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